N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide -

N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide

Catalog Number: EVT-3786826
CAS Number:
Molecular Formula: C20H18N4O3S2
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide []

    Compound Description: This compound represents a hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, synthesized using a cost-effective approach. It was investigated for its anticancer properties in vitro using the NCI DTP protocol ("60 lines screening"). []

2. N-(5-(benzyl-thio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives []

    Compound Description: This series of 1,3,4-thiadiazole derivatives was designed as potential tyrosine kinase inhibitors. Their anticancer activity was evaluated against PC3, SKNMC, and HT29 cell lines using the MTT assay. Molecular docking studies on Abl and Src tyrosine kinases were also performed to investigate binding interactions. []

3. 2-((5-((2,5-dimethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(naphthylene-1-yl)acetamide [, ]

    Compound Description: This compound was synthesized and subjected to rigorous quality control assessments [], utilizing various techniques including melting point determination, elemental analysis, UV spectroscopy, NMR, and TLC. The synthesis involved alkylation of 5-(2,5-dimethoxyphenyl)amino-1,3,4-thiadiazole-(3H)-2-thione with α-naphthalanilide of chloroacetic acid. []

4. N-[5-[(3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide derivatives []

    Compound Description: This series of twelve novel compounds was designed based on the anticancer activities of 2-amino-1,3,4-thiadiazole (NSC 4728) and acetazolamide. Their biological activities were investigated in lung cancer cells (A549 and L929 cell lines). Several compounds demonstrated promising anticancer effects, including inducing apoptosis, caspase-3 activation, and altering mitochondrial membrane potential. []

5. 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide derivatives []

    Compound Description: This series of novel heterocyclic compounds, synthesized from 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide, was designed and evaluated for various pharmacological activities. These included antibacterial, antifungal, anthelmintic, and in vivo anti-inflammatory and analgesic activities. []

6. N,N'-(ethane-1,2-diyl)bis[2-cyano-3-mercapto-3-(phenylamino)acrylamide] []

    Compound Description: This compound is an intermediate in the synthesis of various bis-heterocyclic compounds, including bis(thioxopyridine), bis(pyrazolo[3,4-b]pyridine), bis(thieno[2,3-b]pyridine), bis(1,3,4-thiadiazole), and bis-thiophene derivatives. These derivatives were evaluated for their antimicrobial activity. []

7. 3-chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide (compound 1) [, ]

    Compound Description: Identified through high-throughput screening (HTS), this sulfonamide derivative acts as a novel NR1/NR2A receptor antagonist. It exhibits submicromolar potency at NR1/NR2A receptors but lacks activity at NR2B-containing receptors. FLIPR, electrophysiological, and biochemical binding assays suggest it represents a novel class of NMDAR ligands with selectivity for NR1/NR2A over NR1/NR2B receptors. [, ]

8. N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide (compound 13) [, , , ]

    Compound Description: This thiodiazole derivative emerged from a high-throughput screening (HTS) campaign as a novel NR1/NR2A receptor antagonist. While exhibiting micromolar potency at the NR1/NR2A receptor, it shows no activity at NR2B-containing receptors at concentrations up to 50 μM. Notably, it represents one of the first identified selective antagonists for NR1/NR2A over NR1/NR2B, potentially serving as a valuable tool for investigating the NR2A subunit's role in physiological and pathological processes. [, , ] Further studies have shown it, along with the structurally similar compound TCN 201, to have a largely overlapping effect with ifenprodil in inhibiting NMDAR EPSPs in the CA1 region of rat hippocampal slices. This suggests that ifenprodil and the TCN compounds act on a similar population of synaptic NMDARs, potentially triheteromers. []

9. N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3) and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 8) []

    Compound Description: These two 1,3,4-thiadiazole derivatives were identified as potent anti-glioma agents. They demonstrated significant cytotoxic effects against C6 rat glioma and A549 human lung adenocarcinoma cell lines in vitro. Their mechanism of action involves inducing apoptosis and cell cycle arrest through the inhibition of Akt activity. []

10. 3-methyl-4-(2-{4-(5-alkyl/arylamino)-1,3,4-thiadiazol-2-yl)phenyl}hydrazinylidene)isoxazol-5(4H)-one derivatives []

    Compound Description: This series of isoxazolone derivatives was synthesized from substituted 1,3,4-thiadiazoles and evaluated for cytotoxic activity against the HEK293 cell line using the MTT assay. The most potent compound in the series showed 45.72% inhibition. []

Properties

Product Name

N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide

IUPAC Name

(E)-N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C20H18N4O3S2/c1-27-16-10-6-5-9-15(16)21-18(26)13-28-20-24-23-19(29-20)22-17(25)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,26)(H,22,23,25)/b12-11+

InChI Key

XLPYNFUFTWNKMA-VAWYXSNFSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3

Isomeric SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.